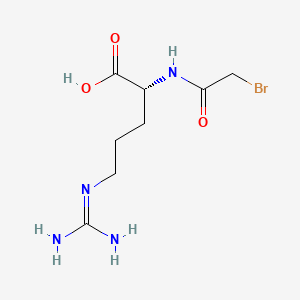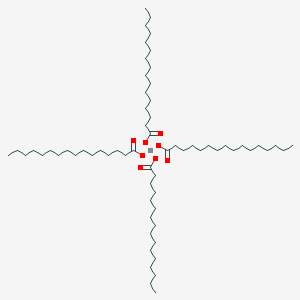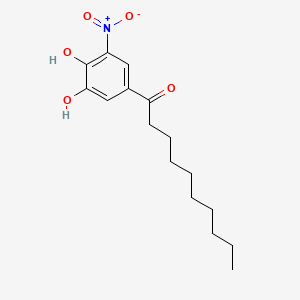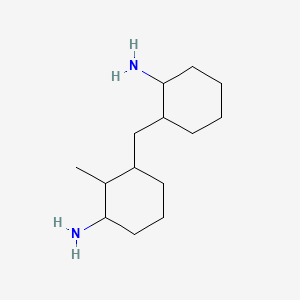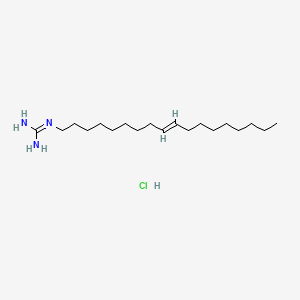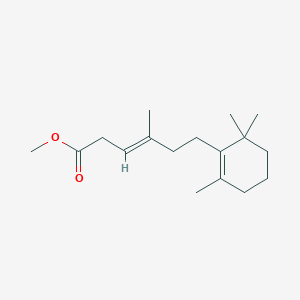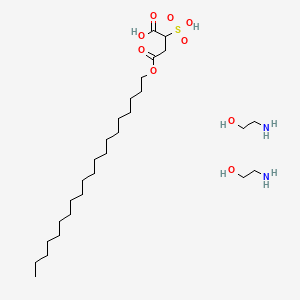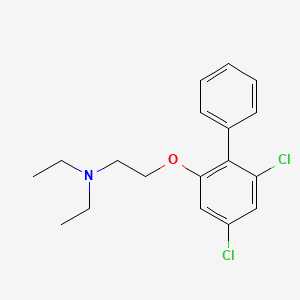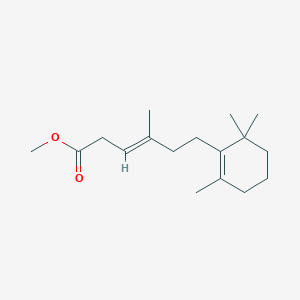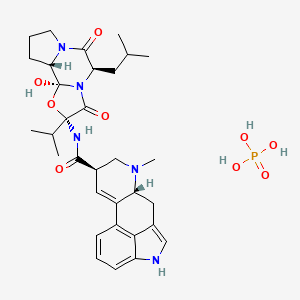
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with appropriate reagents under controlled conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide to afford the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: This compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol involves its interaction with specific molecular targets. The bicyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Another related compound with a similar core structure but different functional groups and reactivity.
Uniqueness
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
93917-70-5 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,9-12H,5-7H2,1H3/b8-4+ |
InChI-Schlüssel |
OXLZQBOSZATWEA-XBXARRHUSA-N |
Isomerische SMILES |
C/C(=C\C1CC2CC1C=C2)/CO |
Kanonische SMILES |
CC(=CC1CC2CC1C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


